molecular formula C10H13NOSi B1405355 3-((Trimethylsilyl)ethynyl)pyridin-2-ol CAS No. 1624261-35-3

3-((Trimethylsilyl)ethynyl)pyridin-2-ol

Cat. No.: B1405355
CAS No.: 1624261-35-3
M. Wt: 191.3 g/mol
InChI Key: UXFHJTUSLQIQSH-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)pyridin-2-ol is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl-ethynyl group at the 3-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridin-2-ol as the starting material.

    Formation of the Ethynyl Group: The ethynyl group is introduced through a reaction with trimethylsilylacetylene in the presence of a suitable base, such as potassium tert-butoxide.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using anhydrous solvents like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: Using larger quantities of starting materials and reagents.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as column chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as halogens or organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives.

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)pyridin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, influencing various biochemical pathways and catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Trimethylsilyl)ethynyl)pyridin-2-amine
  • 3-((Trimethylsilyl)ethynyl)pyridine
  • 2-((Trimethylsilyl)ethynyl)pyridin-3-amine

Uniqueness

3-((Trimethylsilyl)ethynyl)pyridin-2-ol is unique due to the presence of both a hydroxyl group and a trimethylsilyl-ethynyl group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-5-4-7-11-10(9)12/h4-5,7H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFHJTUSLQIQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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